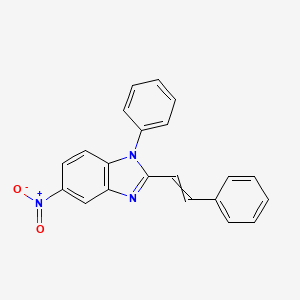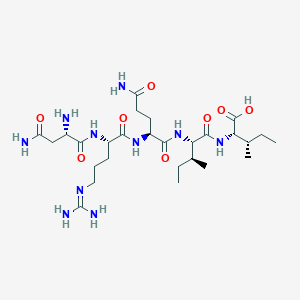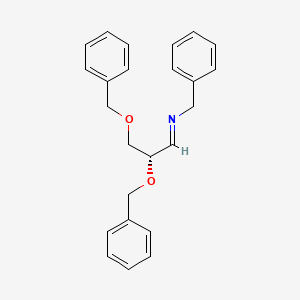![molecular formula C30H24O12 B14253989 1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester CAS No. 373603-05-5](/img/structure/B14253989.png)
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester typically involves the esterification of 1,3,5-benzenetricarboxylic acid with 3,5-dihydroxybenzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ester can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学的研究の応用
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 1,3,5-benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and redox reactions, which can influence biological processes. The ester groups can undergo hydrolysis, releasing the active 3,5-dihydroxybenzyl alcohol, which can further interact with cellular components.
類似化合物との比較
Similar Compounds
1,3,5-Benzenetricarboxylic acid (Trimesic acid): The parent compound, known for its use in the synthesis of metal-organic frameworks (MOFs).
Trimethyl 1,3,5-benzenetricarboxylate: A similar ester with methyl groups instead of 3,5-dihydroxybenzyl groups.
1,2,4-Benzenetricarboxylic acid: A structural isomer with different chemical properties.
Uniqueness
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
373603-05-5 |
|---|---|
分子式 |
C30H24O12 |
分子量 |
576.5 g/mol |
IUPAC名 |
tris[(3,5-dihydroxyphenyl)methyl] benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C30H24O12/c31-22-1-16(2-23(32)10-22)13-40-28(37)19-7-20(29(38)41-14-17-3-24(33)11-25(34)4-17)9-21(8-19)30(39)42-15-18-5-26(35)12-27(36)6-18/h1-12,31-36H,13-15H2 |
InChIキー |
PPMBRILVDZAFMJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1O)O)COC(=O)C2=CC(=CC(=C2)C(=O)OCC3=CC(=CC(=C3)O)O)C(=O)OCC4=CC(=CC(=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


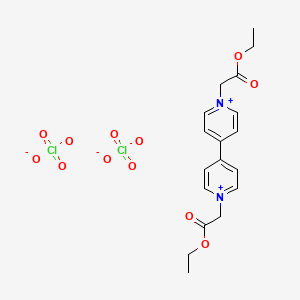
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
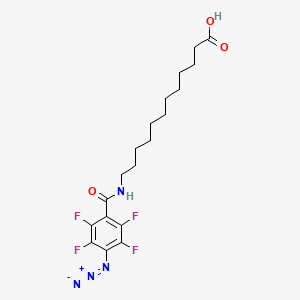
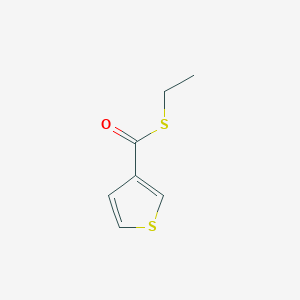

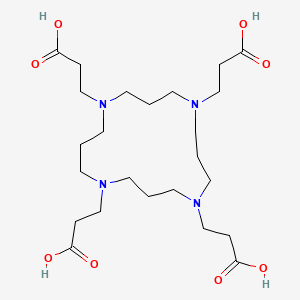
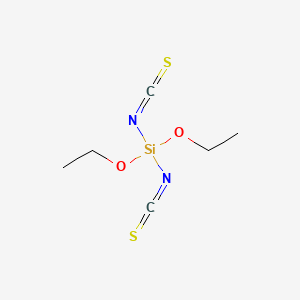
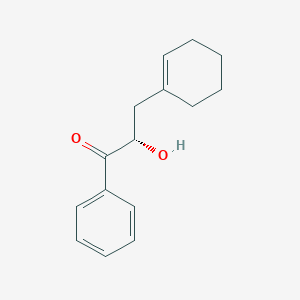
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
